2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide
Description
2,4-Dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl core, a 4-fluorophenylsulfanyl substituent, and a central phenyl linker. This structure combines halogenated aromatic groups with a sulfur-containing moiety, which may enhance lipophilicity and influence interactions with biological targets such as enzymes or receptors. The compound’s design reflects strategies seen in antimicrobial, antiparasitic, and enzyme inhibitor research, where halogenation and sulfur-based functionalization are common .
Properties
IUPAC Name |
2,4-dichloro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FNOS/c20-12-1-10-17(18(21)11-12)19(24)23-14-4-8-16(9-5-14)25-15-6-2-13(22)3-7-15/h1-11H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCNYGKUNVPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-[(4-fluorophenyl)sulfanyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiophenols.
Scientific Research Applications
2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Halogenation Patterns :
- 2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide (Compound Y509-2496): Retains the 2,4-dichlorobenzoyl group but replaces the 4-fluorophenylsulfanyl with a 5-chloro-2-methoxyphenyl group. The methoxy group introduces polarity, reducing logP (4.647) compared to sulfur-containing analogs .
- 4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide: Replaces the fluorophenylsulfanyl with a pyridinylsulfanyl group.
Sulfur-Containing Moieties :
- 2,4-Dichloro-N-(4-(N-(quinoxalin-2-yl)sulfamoyl)phenyl)benzamide: Features a sulfamoyl-quinoxaline group instead of phenylsulfanyl. The quinoxaline ring may enhance π-π stacking in enzyme binding pockets, as seen in DHFR inhibitors .
- 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide : Incorporates a thiourea group with hydroxyethyl and ethyl substituents. Intramolecular N–H···O hydrogen bonding stabilizes the crystal structure, a feature absent in the target compound .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Synthetic Efficiency : Compounds with simple alkylamine substituents (e.g., Compound 12, 98% yield) are synthesized more efficiently than those requiring heterocyclic functionalization (e.g., Compound 55, purified via HPLC) .
Hydrogen Bonding vs.
Enzyme Selectivity : Thiadiazole derivatives (Compound 4 ) show superior DHFR inhibition over benzamide analogs, highlighting the impact of heterocyclic cores on target engagement.
Biological Activity
2,4-Dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H7Cl2FNS
- CAS Number : 1190865-44-1
The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, which may enhance its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler aromatic compounds. The methods often include electrophilic aromatic substitution reactions, where chlorination and fluorination are strategically employed to introduce the desired substituents .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, related benzamide derivatives have shown inhibitory effects against various cancer cell lines. One study reported that a structurally similar compound exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
HDAC Inhibition
Another significant aspect of its biological activity is its role as a histone deacetylase (HDAC) inhibitor. Compounds with similar structural motifs have demonstrated selectivity towards class I HDACs (HDAC1, HDAC2, and HDAC3). In vitro assays revealed that these compounds could significantly inhibit HDAC3 activity, which is crucial for tumor growth regulation .
Antimicrobial Properties
The compound's potential antimicrobial properties have also been explored. Benzamide derivatives are known to exhibit antifungal and antibacterial activities. Specific studies have indicated that modifications in the benzamide structure can lead to enhanced efficacy against microbial pathogens .
Case Studies
- Anticancer Efficacy : In a xenograft model study, a related benzamide compound showed a tumor growth inhibition (TGI) rate of 48.89%, comparable to established treatments like SAHA (TGI of 48.13%) .
- Mechanistic Insights : Research on similar compounds revealed that they promote apoptosis through mitochondrial pathways and enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Research Findings Table
| Study | Biological Activity | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | Antitumor (HepG2) | 1.30 μM | Apoptosis induction |
| Study B | HDAC inhibition | 95.48 nM | Class I selectivity |
| Study C | Antimicrobial | Varies | Disruption of cell wall synthesis |
Q & A
Q. What are the common synthetic routes for 2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide and its analogs?
The synthesis typically involves:
- Alkylation : Reaction of 4-[(4-fluorophenyl)sulfanyl]aniline with alkylating agents (e.g., N-Boc-protected amines) under basic conditions .
- Acylation : Treatment with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide core .
- Deprotection : Removal of Boc groups using HCl to yield free amine derivatives . Example: Compound 69 (54% yield) was synthesized via alkylation and acylation, followed by HCl-mediated deprotection .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H NMR (300 MHz, d6-DMSO): Assign aromatic protons (δ 7.2–8.1 ppm) and confirm substitution patterns .
- ESI MS : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental analysis : Confirm purity (>95%) and stoichiometry .
Q. What purification techniques are effective for this compound?
- HPLC : For high-lipophilicity derivatives (e.g., trifluoromethyl-substituted analogs) .
- Column chromatography : Silica gel elution with gradients of ethyl acetate/hexane for intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for 2,4-dichloro benzamide derivatives?
- Stoichiometric adjustments : Use 1.2–1.5 equivalents of benzoyl chloride to drive acylation to completion .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
- Catalyst use : Add DMAP (4-dimethylaminopyridine) to enhance reactivity in bulky substituent cases . Example: Compound 12 achieved 98% yield under optimized Boc-deprotection conditions .
Q. What structural features influence anti-trypanosomal activity in analogs?
- Electron-withdrawing groups : Chlorine at the 2,4-positions enhances target binding via hydrophobic interactions .
- Aminoethyl side chains : Improve solubility and membrane permeability (e.g., Compound 65, 69% yield) .
- Substituent positioning : Para-fluorophenyl sulfanyl groups increase steric bulk, affecting parasite enzyme inhibition .
Q. How should researchers resolve contradictions in biological activity data?
- Standardize assays : Use identical Trypanosoma brucei strains and incubation times (e.g., 72-hour IC50 assays) .
- Control for purity : Validate compound integrity via NMR and HPLC before testing .
- Cross-validate : Compare results across multiple labs using shared reference compounds (e.g., Compound 73 vs. 69) .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Assess oral bioavailability and blood-brain barrier penetration, leveraging logP values (predicted ~3.5) .
- Metabolite profiling : Use LC-MS to detect hydrolyzed derivatives (e.g., free amines) in plasma .
Methodological Recommendations
- SAR Studies : Systematically vary substituents on the benzamide and phenylthio groups, then test against T. brucei .
- Data Reproducibility : Archive raw NMR/MS spectra and publish full experimental protocols to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
